Rat Type 2 5α-Reductase Inhibitory Potency: Direct Head-to-Head Comparison with Finasteride
In a 1996 Journal of Medicinal Chemistry study, N-(2-methylidenebutyl)benzamide (reported as ChEMBL_205202, CHEMBL815868) was tested in vitro for inhibition of type 2 5α-reductase isolated from rat epididymis [1]. The compound exhibited an IC₅₀ of 2100 nM. The steroidal inhibitor finasteride (MK-906), used as the reference standard in the same publication series, shows an IC₅₀ of approximately 0.48–9.6 nM for the rat type 2 enzyme, depending on assay conditions [2]. This represents an approximately 200- to 4400-fold lower potency for the target compound relative to finasteride, clearly demarcating N-(2-methylidenebutyl)benzamide as a nonsteroidal, low-potency reference probe rather than a potent therapeutic candidate.
| Evidence Dimension | Inhibitory potency (IC₅₀) against rat steroid 5α-reductase type 2 |
|---|---|
| Target Compound Data | IC₅₀ = 2100 nM |
| Comparator Or Baseline | Finasteride (MK-906): IC₅₀ ≈ 0.48–9.6 nM (rat type 2 isozyme) |
| Quantified Difference | Approximately 200- to 4400-fold weaker inhibition |
| Conditions | In vitro enzyme inhibition assay using type 2 5α-reductase homogenized from rat epididymis (ChEMBL assay 205202) |
Why This Matters
Procurement of the target compound is justified when an experimental system requires a low-potency, nonsteroidal reference inhibitor to establish a dynamic inhibition range that would be saturated by clinical 5α-reductase inhibitors such as finasteride.
- [1] BindingDB. Entry for CHEMBL815868 (ChEMBL_205202): IC₅₀ = 2100 nM vs. rat type 2 5α-reductase. Data sourced from Takami et al., J. Med. Chem. 1996, 39, 5047–5052. Retrieved from http://bdb2.ucsd.edu View Source
- [2] Takami, H.; Koshimura, H.; Kishibayashi, N.; Ishii, A.; Nonaka, H.; Aoyama, S.; Kase, H.; Kumazawa, T. Indole derivatives as a new class of steroid 5α-reductase inhibitors. J. Med. Chem. 1996, 39, 5047–5052. doi:10.1021/jm9601819. View Source
